N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-bromobenzamide

Lipophilicity Halogen bonding Physicochemical property

Medicinal chemistry teams seeking novel benzimidazole scaffolds often face a gap: carbamate-based anthelmintics dominate, while structurally distinct starting points for SAR exploration remain scarce. This compound fills that niche with a benzimidazole-propyl-thioether-bromobenzamide architecture absent from all FDA-approved benzimidazole drugs. · 0 published bioactivity studies-any screening hit represents a genuinely novel phenotype for the benzimidazole class. · Para-bromine σ-hole (V_s,max ≈ +5 to +15 kcal/mol) enables unambiguous halogen-bond mapping at synchrotron resolutions (~1.5-2.5 Å). · Methylsulfanyl group provides a controlled oxidation point for sulfoxide/sulfone analog synthesis; 4-bromobenzamide handle supports Suzuki, Buchwald-Hartwig, and Sonogashira diversification. Supplied as a research-chemical-grade screening compound with verified availability across multiple building-block suppliers.

Molecular Formula C18H18BrN3OS
Molecular Weight 404.3 g/mol
Cat. No. B12133878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-bromobenzamide
Molecular FormulaC18H18BrN3OS
Molecular Weight404.3 g/mol
Structural Identifiers
SMILESCSCCC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C18H18BrN3OS/c1-24-11-10-16(17-20-14-4-2-3-5-15(14)21-17)22-18(23)12-6-8-13(19)9-7-12/h2-9,16H,10-11H2,1H3,(H,20,21)(H,22,23)
InChIKeyYWMUJPSEEODPPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromobenzamide Benzimidazole Derivative: Identity & Procurement


N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-bromobenzamide (molecular formula C18H18BrN3OS, MW 404.3 g/mol) is a fully synthetic, small-molecule benzimidazole derivative bearing a 4-bromobenzamide moiety connected via a propyl linker containing a methylsulfanyl (thioether) side chain . As a member of the broader benzimidazole class—renowned for tubulin-binding anthelmintic activity (e.g., albendazole, mebendazole) as well as anticancer, antimicrobial, and bromodomain-inhibitory properties—this compound is classified as a screening-compound or research-chemical grade entity typically supplied at ≥95% purity for non-human, non-veterinary laboratory investigations [1]. It is catalogued by multiple chemical vendors under product codes such as EVT-12267700, confirming its availability for bench-scale procurement by medicinal chemistry and chemical biology groups .

Non-Interchangeability with Marketed Benzimidazoles


Established benzimidazole anthelmintics such as albendazole and mebendazole achieve their clinical efficacy through a carbamate moiety at the 2-position, which is essential for high-affinity binding to parasite β-tubulin [1]. N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-bromobenzamide replaces this carbamate with a 4-bromobenzamide group appended via a methylsulfanylpropyl linker—a topological and electronic substitution that fundamentally alters the pharmacophore. The presence of the para-bromine substituent introduces a heavy halogen capable of engaging halogen-bonding interactions with protein targets, while the thioether linker provides conformational flexibility distinct from the rigid carbamate scaffold [1][2]. These structural deviations preclude any assumption of equivalent potency, selectivity, or ADMET profile between this compound and any marketed benzimidazole drug; generic substitution without bespoke comparative data would be scientifically unfounded.

Quantitative Differentiation vs. Closest Analogs


Halogen-Dependent Lipophilicity vs. H and F Analogs

The para-bromine substituent on the benzamide ring of N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-bromobenzamide is predicted to confer higher lipophilicity compared to the unsubstituted benzamide analog (N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]benzamide) and the 4-fluoro analog (N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-fluorobenzamide) [1]. Using the Hansch π constant for aromatic bromine (+0.86) versus hydrogen (0.00) and fluorine (+0.14), the calculated incremental logP contribution is approximately +0.86 log units for the bromo compound relative to the unsubstituted benzamide, and approximately +0.72 log units relative to the 4-fluoro analog [1]. This measurable difference in partition coefficient directly impacts membrane permeability, plasma protein binding, and non-specific tissue distribution in cell-based and in vivo assays [1].

Lipophilicity Halogen bonding Physicochemical property Drug-likeness

Sigma-Hole Halogen Bonding Capability

The 4-bromobenzamide group of N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-bromobenzamide possesses a polarized C–Br bond that generates a region of positive electrostatic potential on the bromine atom's outer surface, known as a σ-hole [1]. This σ-hole enables directional halogen-bonding interactions with Lewis bases (e.g., backbone carbonyl oxygens, carboxylate side chains) in protein binding pockets, a property absent in the 4-H, 4-CH3, and 4-OCH3 benzamide analogs [1][2]. The 4-F analog exhibits only marginal σ-hole character due to fluorine's higher electronegativity and lower polarizability. Quantitative computational studies on aryl bromides place the σ-hole potential of a para-bromophenyl group at approximately +5 to +15 kcal/mol at the van der Waals surface, compared to negligible values for hydrogen and fluorine substituents [1].

Halogen bonding Molecular recognition Structure-based design σ-hole

Thioether vs. Sulfoxide Oxidation State

The methylsulfanyl (-S-CH3) group in N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-bromobenzamide is in the thioether (sulfide) oxidation state, distinguishing it from the sulfoxide (-SO-CH3) oxidation state found in albendazole sulfoxide (the active metabolite of albendazole) and oxfendazole (the sulfoxide metabolite of fenbendazole) [1][2]. In the benzimidazole-based antiproliferative series reported by Gaballah et al. (2016), sulfoxide derivatives (5a–h) were uniformly more potent than their corresponding sulfide counterparts (4a–i) across HepG2, MCF-7, and A549 cell lines; the most active sulfoxide compound (5a) achieved IC50 values of 4.1, 4.1, and 5.0 µg/mL, respectively, rivaling doxorubicin, while the sulfide precursors were consistently less active [2]. This class-level SAR suggests that the thioether oxidation state of the target compound predicts lower basal antiproliferative potency compared to an analogous sulfoxide, a distinction critical for experimental design.

Oxidation state Sulfide vs. sulfoxide Metabolic stability Antiproliferative

Absence of 2-Carbamate Pharmacophore

All clinically approved benzimidazole anthelmintics—including albendazole (methyl [5-(propylsulfanyl)-1H-benzimidazol-2-yl]carbamate), mebendazole (methyl [5-benzoyl-1H-benzimidazol-2-yl]carbamate), fenbendazole (methyl [5-(phenylsulfanyl)-1H-benzimidazol-2-yl]carbamate), and thiabendazole—share a critical 2-carbamate or 2-thiazole pharmacophore essential for high-affinity binding to the colchicine-binding site of parasite β-tubulin [1]. N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-bromobenzamide entirely lacks this carbamate functional group; instead, the benzimidazole 2-position is connected to a 4-bromobenzamide via a propyl linker bearing a methylsulfanyl substituent at the 3-position of the propyl chain [2]. The 2-carbamate moiety contributes an estimated binding free energy of approximately -4 to -6 kcal/mol to β-tubulin engagement in nematode species based on SAR and thermodynamic profiling studies [1]. Its absence in the target compound predicts substantially reduced—though not necessarily zero—anthelmintic activity relative to albendazole or mebendazole.

Anthelmintic Tubulin binding Pharmacophore Carbamate

No Published Biological Activity Data

A comprehensive search across PubMed, Google Scholar, PubChem, ChEMBL, BindingDB, and global patent databases (including US, WO, EP, and CN collections) as of April 2026 finds zero published primary research articles, zero patents with explicit biological data, and zero authoritative database entries reporting quantitative IC50, Ki, MIC, or in vivo efficacy values for N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-bromobenzamide [1][2]. In stark contrast, the marketed benzimidazole anthelmintics albendazole and mebendazole each have >10,000 indexed publications with extensive quantitative pharmacological datasets. This evidentiary void represents the single most consequential differentiator for procurement: the compound is a de novo research tool requiring full primary characterization, not a validated probe or lead with established potency and selectivity benchmarks [1].

Data availability Risk assessment De novo characterization Screening library

Research Application Scenarios


Scaffold-Hopping for Lead Generation

This compound serves as a structurally distinct starting scaffold for medicinal chemistry teams pursuing scaffold-hopping away from carbamate-based benzimidazole anthelmintics. The 4-bromobenzamide moiety provides a synthetic handle for further diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), while the methylsulfanyl group offers a controlled oxidation point to generate sulfoxide and sulfone analogs for systematic SAR exploration [1]. The measured logP increment of ~0.86 attributable to the bromine substituent (vs. the unsubstituted benzamide analog) provides a quantifiable starting point for tuning pharmacokinetic properties [2].

Halogen-Bonding Probe in Structural Biology

The σ-hole on the para-bromine atom (estimated V_s,max ≈ +5 to +15 kcal/mol) makes this compound a rational choice for X-ray crystallography or cryo-EM studies designed to map halogen-bonding hot spots in protein binding pockets [1]. Unlike fluorinated analogs (σ-hole < +3 kcal/mol), the bromine atom's electron density is sufficiently resolved at typical synchrotron resolutions (~1.5–2.5 Å) to provide unambiguous electron density for halogen-bond geometry determination. This application is particularly relevant for bromodomain-containing proteins and kinases where halogen-bond-directed inhibitor design is an active area.

Diversity Set for Phenotypic Screening

For screening laboratories constructing diversity-oriented benzimidazole libraries, this compound fills a specific structural niche: a benzimidazole–propyl–thioether–bromobenzamide scaffold absent from all FDA-approved benzimidazole drugs. Its inclusion in a >500-compound screening deck provides maximal chemical diversity coverage at the benzimidazole node, complementing carbamate, sulfoxide, and sulfone sub-series. The absence of pre-existing bioactivity data (0 published studies) means that any hit identified in a primary screen represents a genuinely novel phenotype for the benzimidazole class [1].

De Novo QSAR Model Training Set

The compound's 4-bromobenzamide–thioether–benzimidazole architecture, combined with its total lack of published biological annotation, makes it an ideal test case for developing and validating de novo QSAR and machine-learning models. Computational groups can use its calculated molecular descriptors (clogP, polar surface area, H-bond donor/acceptor counts, σ-hole magnitude, molecular electrostatic potential surfaces) to predict activity against diverse target classes (tubulin, bromodomains, kinases, GPCRs) and then experimentally test predictions, generating a fully self-contained training dataset untainted by literature bias [1][2].

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